1h,1h-Perfluorooctyl p-toluenesulfonate
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Description
1h,1h-Perfluorooctyl p-toluenesulfonate is a chemical compound with the molecular formula C15H9F15O3S and a molecular weight of 554.27 . It is used for proteomics research .
Molecular Structure Analysis
The molecule contains a total of 43 atoms, including 9 Hydrogen atoms, 15 Carbon atoms, 3 Oxygen atoms, 1 Sulfur atom, and 15 Fluorine atoms . It has 43 bonds in total, including 34 non-H bonds, 8 multiple bonds, 9 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfonate .Scientific Research Applications
Microwave-assisted Synthesis
A study by Özgül Karlık et al. (2019) explored the microwave-assisted synthesis of 1-substituted-1H-benzimidazolium p-toluenesulfonate salts, showing their potential as non-competitive inhibitors of human carbonic anhydrase I and II. This suggests the utility of p-toluenesulfonate derivatives in medicinal chemistry for inhibiting specific enzymes (Karlık et al., 2019).
Dinitration in Fluorous Media
Wen-bin Yi and C. Cai (2006) reported the use of ytterbium perfluorooctanesulfonate and perfluorooctanesulfonic acid as catalysts for the highly efficient dinitration of aromatic compounds in fluorous media. This process produces minimal waste acid, highlighting the environmental benefits of fluorous chemistry applications (Yi & Cai, 2006).
Synthesis of Organic Nonlinear Optical Crystals
Research by P. Prabu et al. (2019) focused on the growth and characterization of L-threoninium p-toluenesulfonate monohydrate crystals for nonlinear optical applications. Their findings contribute to the development of new materials for optical technologies (Prabu et al., 2019).
Environmental Impact and Degradation Studies
A study on the photochemical decomposition of 1H,1H,2H,2H-perfluorooctane sulfonate (6:2FTS) induced by ferric ions was conducted by Ling Jin et al. (2017). The research provides insight into the environmental fate and degradation pathways of perfluorinated compounds, which are critical for understanding their long-term environmental impact (Jin, Jiang, & Zhang, 2017).
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F15O3S/c1-7-2-4-8(5-3-7)34(31,32)33-6-9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)30/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZYGTLBGUNRBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F15O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50306049 |
Source
|
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50306049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1h,1h-Perfluorooctyl p-toluenesulfonate | |
CAS RN |
24962-65-0 |
Source
|
Record name | NSC173912 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173912 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50306049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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